molecular formula C8H10F3NO B6326051 4-(Trifluoromethyl)cyclohexyl isocyanate CAS No. 58665-74-0

4-(Trifluoromethyl)cyclohexyl isocyanate

Cat. No.: B6326051
CAS No.: 58665-74-0
M. Wt: 193.17 g/mol
InChI Key: ZKCFXUZAOZELQF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexyl isocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to an isocyanate group. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)cyclohexyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)cyclohexylamine with phosgene (COCl₂) to form the isocyanate . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired isocyanate.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)cyclohexyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethyl)cyclohexyl isocyanate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexyl isocyanate involves its reactivity as an electrophile. It readily reacts with nucleophiles such as alcohols and amines, forming stable urethane and urea linkages. These reactions are facilitated by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the isocyanate group .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)benzyl isocyanate

Comparison: 4-(Trifluoromethyl)cyclohexyl isocyanate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-isocyanato-4-(trifluoromethyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h6-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCFXUZAOZELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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